molecular formula C8H9BrF2N2O2 B2863981 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid CAS No. 1946813-31-5

4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid

Cat. No. B2863981
CAS RN: 1946813-31-5
M. Wt: 283.073
InChI Key: JSNBKRWVYLXXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid, also known as BDF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDF is a pyrazole derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In

Scientific Research Applications

4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. This makes this compound a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

The mechanism of action of 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in angiogenesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. This compound has been shown to induce apoptosis in cancer cells and inhibit their growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid is its high purity and stability, which makes it ideal for use in lab experiments. This compound has also been shown to have low toxicity, which makes it safe for use in animal studies. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research on 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid include the development of this compound analogs with improved solubility and potency, investigation of its potential use in combination with other agents, and further studies on its mechanism of action.

Synthesis Methods

The synthesis of 4-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid involves the reaction of 4-bromo-5-(difluoromethyl)pyrazole with butanoic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is then purified using column chromatography. This method has been optimized to provide high yields of this compound with excellent purity.

properties

IUPAC Name

4-[4-bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrF2N2O2/c9-5-4-12-13(7(5)8(10)11)3-1-2-6(14)15/h4,8H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNBKRWVYLXXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1Br)C(F)F)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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